molecular formula C20H23F3N2O2 B1669467 (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine CAS No. 145742-28-5

(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine

Cat. No.: B1669467
CAS No.: 145742-28-5
M. Wt: 380.4 g/mol
InChI Key: ZIWFCOIGUNPHPM-HKUYNNGSSA-N
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Preparation Methods

The synthesis of CP-122721 involves several key steps. The starting material is the known drug CP-99,994, which undergoes catalytic hydrogenolysis to remove the N-(2-methoxybenzyl) group, yielding (S,S)-3-amino-2-phenylpiperidine. This intermediate is then subjected to reductive alkylation with 2-methoxy-5-trifluoromethoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to produce CP-122721 .

Chemical Reactions Analysis

CP-122721 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be performed on the compound, particularly during its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly involving the phenyl and piperidine rings.

Common reagents used in these reactions include sodium cyanoborohydride and sodium triacetoxyborohydride for reductive alkylation . Major products formed from these reactions include the final CP-122721 compound and its intermediates.

Scientific Research Applications

CP-122721 has been extensively studied for its potential therapeutic applications:

Mechanism of Action

CP-122721 exerts its effects by interacting with the NK1 receptor with high affinity. The NK1 receptor is a G-protein-coupled receptor that binds to the neuropeptide substance P. By blocking this receptor, CP-122721 inhibits the action of substance P, which is involved in processes such as pain perception, mood regulation, and inflammation .

Comparison with Similar Compounds

CP-122721 is compared with other NK1 receptor antagonists, such as CP-141938. While both compounds are potent and selective NK1 receptor antagonists, they differ in their brain disposition and potency in models of centrally mediated activity. CP-122721 is less affected by P-glycoprotein transport at the blood-brain barrier compared to CP-141938, making it more effective in certain therapeutic applications .

Similar compounds include:

CP-122721’s uniqueness lies in its high affinity for the NK1 receptor and its potential therapeutic applications in treating a range of conditions .

Properties

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWFCOIGUNPHPM-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047251
Record name CP-122721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CP-122721 interacts with high affinity at the human NK1 receptor expressed in IM-9 cells.
Record name CP-122721
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

145742-28-5
Record name (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145742-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-122721
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145742285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-122721
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CP-122721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-122721
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7OYP6N58F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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